Sulbutiamine

Catalog No.
S544101
CAS No.
3286-46-2
M.F
C32H46N8O6S2
M. Wt
702.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulbutiamine

CAS Number

3286-46-2

Product Name

Sulbutiamine

IUPAC Name

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate

Molecular Formula

C32H46N8O6S2

Molecular Weight

702.9 g/mol

InChI

InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)

InChI Key

CKHJPWQVLKHBIH-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C

Solubility

Soluble in DMSO

Synonyms

2-isobutyrylthiamine disulfide, Arcalion, bis(2-(isobutyryloxy)ethyl-1-N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido-2-propene-1-yl)disulfide, Enerion, S 5007, sulbuthiamine, sulbutiamin, sulbutiamine, Surmenalit

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C(C)C)/SS/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCOC(=O)C(C)C)/C

Description

The exact mass of the compound Sulbutiamine is 702.2982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Increased Brain Thiamine Levels and Neurological Function

One proposed benefit of sulbutiamine is its ability to enhance thiamine delivery to the brain. Unlike thiamine, sulbutiamine is fat-soluble, allowing it to potentially cross the blood-brain barrier more effectively []. Studies suggest this may improve cognitive function in conditions like asthenopia (eye fatigue) and age-related cognitive decline [, ].

Sulbutiamine is a synthetic derivative of thiamine, commonly known as vitamin B1. It was developed in Japan during the 1960s and is marketed under various names, including Arcalion and Enerion. The compound consists of two thiamine molecules linked by a disulfide bridge, which enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively than thiamine itself. This property is significant as it enables sulbutiamine to exert its effects on the central nervous system, potentially leading to improvements in cognitive function and mood .

  • Increased thiamine levels in the brain: Due to its fat solubility, sulbutiamine may more readily enter the brain and be converted into its active forms, potentially enhancing thiamine-dependent functions [].
  • Modulation of neurotransmitters: Studies suggest sulbutiamine might influence dopamine and glutamate neurotransmission, which play roles in memory, learning, and mood [].
  • Cholinergic effects: Some research suggests sulbutiamine may act as a cholinergic anxiolytic, potentially impacting mood and cognitive function [].

More research is needed to definitively establish sulbutiamine's mechanism(s) of action.

While generally considered safe at recommended doses, sulbutiamine can cause side effects like headache, insomnia, anxiety, and digestive issues in some individuals.

Limited data exists on:

  • Long-term safety: As sulbutiamine is a relatively new compound, data on its long-term safety profile is limited [].
  • Drug interactions: Potential interactions with other medications, especially those affecting neurotransmitters, require further investigation [].

Sulbutiamine undergoes various chemical transformations in the body. Upon administration, it is metabolized into thiamine and other derivatives through reduction by cellular thiols such as cysteine or glutathione. This conversion is crucial as it allows sulbutiamine to increase thiamine levels in tissues, particularly in the brain, where thiamine plays a vital role in energy metabolism and neurotransmission . The compound's structure includes a disulfide bridge that can be cleaved, releasing thiamine and enabling its biological activity.

Sulbutiamine exhibits several biological activities primarily associated with its ability to enhance thiamine levels. It has been shown to improve synaptic transmission and modulate neurotransmitter systems, particularly cholinergic and noradrenergic pathways . Behavioral studies indicate that sulbutiamine may enhance learning, memory, and vigilance in animal models. Moreover, it has demonstrated potential benefits in treating asthenia (weakness) and diabetic polyneuropathy by improving nerve conduction velocity and muscle action potentials .

The synthesis of sulbutiamine involves several steps that modify thiamine to enhance its bioavailability. The process typically includes:

  • Dimerization: Two thiamine molecules are combined through a disulfide bond.
  • Structural Modification: The thiazole ring of thiamine is opened, and the hydroxyl groups are esterified.
  • Purification: The resulting compound is purified to obtain sulbutiamine in a form suitable for pharmaceutical use.

This synthetic pathway allows for the production of sulbutiamine with improved pharmacokinetic properties compared to natural thiamine .

Sulbutiamine shares structural similarities with other thiamine derivatives but possesses unique properties due to its dimeric structure. Here are some comparable compounds:

CompoundStructure TypeUnique Features
ThiamineMonomerEssential vitamin involved in carbohydrate metabolism.
BenfotiamineThioester derivativeFat-soluble form of thiamine; used for diabetic neuropathy treatment.
FursultiamineThiamine tetrahydrofurfuryl disulfideSimilar mechanism but different pharmacokinetics; used for cognitive enhancement.

Sulbutiamine's lipophilicity allows for better absorption and penetration into the central nervous system compared to these other compounds, making it particularly effective for cognitive applications .

Nomenclature and Identification

Sulbutiamine represents a synthetic thiamine derivative with a complex molecular structure that distinguishes it from its parent compound, thiamine (vitamin B1). The compound's comprehensive nomenclature encompasses multiple systematic and common names that reflect its chemical composition and structural characteristics [1] [2].

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the most precise chemical identification. The complete IUPAC name is (3E)-4-[(4-amino-2-methyl-5-pyrimidinyl)methylamino]-3-({(1E)-2-[(4-amino-2-methyl-5-pyrimidinyl)methylamino]-1-[2-(isobutyryloxy)ethyl]-1-propenyl}disulfanyl)-3-pentenyl 2-methylpropanoate [2] [3]. This extensive nomenclature reflects the compound's dimeric structure and the presence of multiple functional groups, including aminopyrimidine moieties, disulfide linkages, and isobutyryl ester groups.

ParameterValue
IUPAC Name (Long Form)(3E)-4-[(4-amino-2-methyl-5-pyrimidinyl)methylamino]-3-({(1E)-2-[(4-amino-2-methyl-5-pyrimidinyl)methylamino]-1-[2-(isobutyryloxy)ethyl]-1-propenyl}disulfanyl)-3-pentenyl 2-methylpropanoate
IUPAC Name (Short Form)Isobutyrylthiamine disulfide
Chemical Abstracts Service Number3286-46-2
Molecular FormulaC₃₂H₄₆N₈O₆S₂
Molecular Weight702.89 g/mol
InChI KeyCKHJPWQVLKHBIH-GPAWKIAZSA-N
PubChem Compound ID3002120
DrugBank IDDB13416
MDL NumberMFCD01726427
FDA UNII42NCM1BW43
Merck Index Number9297

The compound is also known by several synonyms and alternative names that are commonly used in scientific literature and commercial contexts. The International Nonproprietary Name (INN) is sulbutiamine, while the Japanese Accepted Name (JAN) is bisibutiamine [1] [4]. Additional chemical names include O-isobutyroylthiamine disulfide and thiamine di(2-methylpropionate) disulfide, which describe the compound's structural modifications relative to thiamine [5] [6].

TypeName
International Nonproprietary NameSulbutiamine
Japanese Accepted NameBisibutiamine
Chemical Name (Descriptive)O-Isobutyroylthiamine Disulfide
Alternative Chemical NameThiamine di(2-methylpropionate) disulfide
Research Code NamesBisibuthiamine, Vitaberin
Trade Name VariantSolbutiamine

The molecular formula C₃₂H₄₆N₈O₆S₂ reflects sulbutiamine's complex structure, with a molecular weight of 702.89 grams per mole [1] [2]. The compound's Chemical Abstracts Service (CAS) registry number is 3286-46-2, which serves as a unique identifier in chemical databases and regulatory documents [1] [2] [5].

Classification in the Context of Thiamine Derivatives

Sulbutiamine belongs to a specialized class of thiamine derivatives developed to overcome the bioavailability limitations of natural thiamine. The compound is specifically classified as a thiamine disulfide derivative, characterized by its dimeric structure consisting of two modified thiamine molecules connected by a disulfide bridge [6] [7].

The structural modifications that distinguish sulbutiamine from thiamine include the opening of the thiazolium rings, the formation of an intermolecular disulfide bond, and the esterification of the primary alcohol groups with isobutyryl moieties [6]. These modifications result in a compound with significantly enhanced lipophilicity compared to thiamine, allowing it to cross biological membranes more readily [6] [8].

Within the broader context of thiamine derivatives, sulbutiamine is part of a family of compounds developed in Japan during the 1950s and 1960s to address thiamine deficiency-related disorders [4] [6]. Other notable thiamine derivatives in this class include fursultiamine (thiamine tetrahydrofurfuryl disulfide) and benfotiamine, each with distinct structural modifications and pharmacological properties [6] [9].

The chemical taxonomy classification places sulbutiamine within the category of aminopyrimidines and derivatives, reflecting the presence of amino groups attached to pyrimidine rings in its structure [2]. More specifically, the compound belongs to the class of organic compounds known as diazines, with pyrimidines and pyrimidine derivatives as the subclass [2].

Regulatory Classification

The regulatory status of sulbutiamine varies considerably across different jurisdictions and regulatory frameworks. Understanding these classifications is essential for comprehending the compound's legal status and permitted uses in various markets.

Regulatory Body/SystemClassification/StatusCategory
Anatomical Therapeutic Chemical ClassificationA11DA02 - Vitamin B1, plainAlimentary Tract and Metabolism - Vitamins
United States Food and Drug AdministrationNot approved as drug; Dietary Supplement Ingredient Advisory List (2019)Unapproved substance
European Medicines AgencyNot specifically regulatedNot applicable
World Health OrganizationNot on Essential Medicines ListNot applicable
DrugBank ClassificationInvestigationalResearch compound
Drug Type ClassificationSmall molecule drugSynthetic derivative
Chemical Taxonomy (ClassyFire)Aminopyrimidines and derivativesOrganic heterocyclic compound
United States Department of DefenseProhibited Dietary Supplement IngredientProhibited substance

Under the Anatomical Therapeutic Chemical (ATC) classification system, sulbutiamine is assigned the code A11DA02, which places it within the category of "Vitamin B1, plain" under the broader classification of "Alimentary Tract and Metabolism - Vitamins" [2] [17]. This classification reflects the compound's relationship to thiamine and its intended therapeutic applications.

In the United States, sulbutiamine faces significant regulatory restrictions. The Food and Drug Administration (FDA) has not approved sulbutiamine as a drug for any therapeutic indication [18] [19]. More importantly, in December 2019, the FDA added sulbutiamine to the Dietary Supplement Ingredient Advisory List, indicating that the agency considers it potentially unlawful to include in dietary supplements [14] [18]. The FDA's position is that sulbutiamine does not qualify as a dietary ingredient under section 201(ff)(1) of the Federal Food, Drug, and Cosmetic Act because it is not a vitamin, mineral, herb, botanical, amino acid, or dietary substance for use to supplement the diet [18] [19].

The FDA's regulatory action reflects a broader interpretation that sulbutiamine, as a synthetic derivative of thiamine, does not meet the criteria for inclusion in dietary supplements. This position has resulted in warning letters to companies marketing sulbutiamine-containing products [18] [20]. The agency's stance is that declaring sulbutiamine as a dietary ingredient causes products to be misbranded under federal law [18].

The United States Department of Defense has placed sulbutiamine on its Prohibited Dietary Supplement Ingredients List, making it off-limits for military personnel [10] [21]. This prohibition is based on insufficient evidence regarding the compound's safety and effectiveness, as well as concerns about its regulatory status [10].

In contrast to the restrictive approach in the United States, sulbutiamine maintains a different regulatory status in other jurisdictions. In France, where the compound was originally developed and marketed, sulbutiamine is available as an over-the-counter pharmaceutical product under the brand name Arcalion [4] [11] [10]. The compound is used for treating symptoms of weakness and fatigue, and its regulatory approval dates back to 1973 [4].

European regulatory approaches vary, with some countries permitting the sale of sulbutiamine as a pharmaceutical product while others may have different restrictions or requirements. The European Medicines Agency (EMA) does not appear to have issued specific guidance on sulbutiamine, suggesting that individual member states may regulate the compound according to their national frameworks [22] [23].

The World Health Organization (WHO) has not included sulbutiamine on its Model List of Essential Medicines, indicating that it is not considered a critical therapeutic agent for global health needs [22]. This absence from the essential medicines list does not necessarily reflect on the compound's efficacy or safety but rather on its perceived necessity for addressing priority health conditions.

DrugBank, a comprehensive pharmaceutical database, classifies sulbutiamine as an "investigational" compound, reflecting its status as a substance that continues to be studied for potential therapeutic applications [2] [24]. This classification acknowledges the ongoing research interest in sulbutiamine while recognizing that its clinical applications remain under investigation.

The compound's classification within chemical taxonomy systems places it among aminopyrimidines and derivatives, specifically within the broader category of organic heterocyclic compounds [2]. This classification reflects the compound's molecular structure and chemical properties rather than its regulatory or therapeutic status.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

702.29817356 g/mol

Monoisotopic Mass

702.29817356 g/mol

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

42NCM1BW43

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11D - Vitamin b1, plain and in combination with vitamin b6 and b12
A11DA - Vitamin b1, plain
A11DA02 - Sulbutiamine

Other CAS

3286-46-2

Wikipedia

Sulbutiamine

Dates

Modify: 2023-08-15
1: García-Torres I, De la Mora-De la Mora I, Hernández-Alcántara G, Molina-Ortiz D, Caballero-Salazar S, Olivos-García A, Nava G, López-Velázquez G, Enríquez-Flores S. First characterization of a microsporidial triosephosphate isomerase and the biochemical mechanisms of its inactivation to propose a new druggable target. Sci Rep. 2018 Jun 5;8(1):8591. doi: 10.1038/s41598-018-26845-z. PubMed PMID: 29872223; PubMed Central PMCID: PMC5988755.
2: Sevim S, Kaleağası H, Taşdelen B. Sulbutiamine shows promising results in reducing fatigue in patients with multiple sclerosis. Mult Scler Relat Disord. 2017 Aug;16:40-43. doi: 10.1016/j.msard.2017.05.010. Epub 2017 Jun 9. PubMed PMID: 28755683.
3: Farid NF, Abdelwahab NS. Stability-Indicating HPTLC Method for Studying Stress Degradation Behavior of Sulbutiamine HCl. J Chromatogr Sci. 2016 Apr;54(4):609-17. doi: 10.1093/chromsci/bmv226. Epub 2016 Jan 11. PubMed PMID: 26759487; PubMed Central PMCID: PMC4885403.
4: Majid AS, Yin ZQ, Ji D. Sulphur antioxidants inhibit oxidative stress induced retinal ganglion cell death by scavenging reactive oxygen species but influence nuclear factor (erythroid-derived 2)-like 2 signalling pathway differently. Biol Pharm Bull. 2013;36(7):1095-110. PubMed PMID: 23811559.
5: Kwag J, Majid AS, Kang KD. Evidence for neuroprotective effect of sulbutiamine against oxygen-glucose deprivation in rat hippocampal CA1 pyramidal neurons. Biol Pharm Bull. 2011;34(11):1759-64. PubMed PMID: 22040892.
6: Sobolevsky T, Rodchenkov G. Sulbutiamine in sports. Drug Test Anal. 2010 Nov-Dec;2(11-12):643-6. doi: 10.1002/dta.183. Epub 2010 Oct 22. PubMed PMID: 21204296.
7: Kang KD, Majid AS, Kim KA, Kang K, Ahn HR, Nho CW, Jung SH. Sulbutiamine counteracts trophic factor deprivation induced apoptotic cell death in transformed retinal ganglion cells. Neurochem Res. 2010 Nov;35(11):1828-39. doi: 10.1007/s11064-010-0249-5. Epub 2010 Aug 31. PubMed PMID: 20809085.
8: Volvert ML, Seyen S, Piette M, Evrard B, Gangolf M, Plumier JC, Bettendorff L. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives. BMC Pharmacol. 2008 Jun 12;8:10. doi: 10.1186/1471-2210-8-10. PubMed PMID: 18549472; PubMed Central PMCID: PMC2435522.
9: Levin OS, Slizkova IuB. [The use of enerion in the treatment of asthenic disorders in patients after mild cranio-cerebral trauma]. Zh Nevrol Psikhiatr Im S S Korsakova. 2007;107(5):44-8. Russian. PubMed PMID: 18379496.
10: Ollat H, Laurent B, Bakchine S, Michel BF, Touchon J, Dubois B. [Effects of the association of sulbutiamine with an acetylcholinesterase inhibitor in early stage and moderate Alzheimer disease]. Encephale. 2007 Mar-Apr;33(2):211-5. French. PubMed PMID: 17675917.
11: Litvinovich EF, Langeman TI, Litvinovich SF. [The use of sulbuthiamine (enerion) in the combined therapy of patients with symptomatic focal epilepsy]. Zh Nevrol Psikhiatr Im S S Korsakova. 2006;106(12):68-70. Russian. PubMed PMID: 17274400.
12: Douzenis A, Michopoulos I, Lykouras L. Sulbutiamine, an 'innocent' over the counter drug, interferes with therapeutic outcome of bipolar disorder. World J Biol Psychiatry. 2006;7(3):183-5. PubMed PMID: 16861144.
13: Bizot JC, Herpin A, Pothion S, Pirot S, Trovero F, Ollat H. Chronic treatment with sulbutiamine improves memory in an object recognition task and reduces some amnesic effects of dizocilpine in a spatial delayed-non-match-to-sample task. Prog Neuropsychopharmacol Biol Psychiatry. 2005 Jul;29(6):928-35. PubMed PMID: 15951087.
14: Dmitriev DG, Gamidov SI, Permiakova OV. [Clinical efficacy of the drug enerion in the treatment of patients with psychogenic (functional) erectile dysfunction]. Urologiia. 2005 Jan-Feb;(1):32-5. Russian. PubMed PMID: 15776829.
15: Shah SN; Sulbutiamine Study Group. Adjuvant role of vitamin B analogue (sulbutiamine) with anti-infective treatment in infection associated asthenia. J Assoc Physicians India. 2003 Sep;51:891-5. PubMed PMID: 14710977.
16: Van Reeth O. Pharmacologic and therapeutic features of sulbutiamine. Drugs Today (Barc). 1999 Mar;35(3):187-92. PubMed PMID: 12973384.
17: Kiew KK, Wan Mohamad WB, Ridzuan A, Mafauzy M. Effects of sulbutiamine on diabetic polyneuropathy: an open randomised controlled study in type 2 diabetics. Malays J Med Sci. 2002 Jan;9(1):21-7. PubMed PMID: 22969314; PubMed Central PMCID: PMC3436103.
18: Trovero F, Gobbi M, Weil-Fuggaza J, Besson MJ, Brochet D, Pirot S. Evidence for a modulatory effect of sulbutiamine on glutamatergic and dopaminergic cortical transmissions in the rat brain. Neurosci Lett. 2000 Sep 29;292(1):49-53. PubMed PMID: 10996447.
19: Lôo H, Poirier MF, Ollat H, Elatki S. [Effects of sulbutiamine (Arcalion 200) on psycho-behavioral inhibition in major depressive episodes]. Encephale. 2000 Mar-Apr;26(2):70-5. French. PubMed PMID: 10858919.
20: Ahmed MA, Elbeshlawy MM. Potentiometric sensors for the selective determination of sulbutiamine. J Pharm Biomed Anal. 1999 Nov;21(2):415-21. PubMed PMID: 10703998.

Explore Compound Types